

An In-depth Technical Guide to the Meso Compound of 2,3-Dibromobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

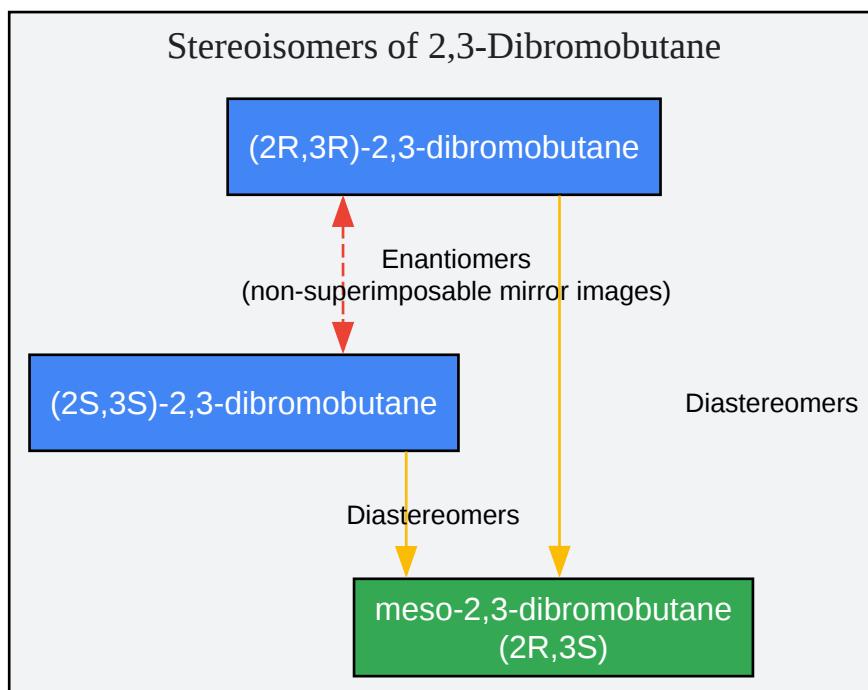
Compound Name: 2,3-Dibromobutane

Cat. No.: B042614

[Get Quote](#)

This guide provides a comprehensive overview of meso-**2,3-dibromobutane**, a key molecule for understanding the principles of stereochemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereoisomerism, conformational analysis, and stereospecific reactions.

Core Concepts: Stereoisomerism in 2,3-Dibromobutane


2,3-Dibromobutane ($C_4H_8Br_2$) is a saturated hydrocarbon containing two stereogenic (chiral) centers at carbons C-2 and C-3.^[1] This structural feature allows for the existence of multiple stereoisomers. While a molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers, **2,3-dibromobutane** has only three.^[2] This is due to the presence of a meso isomer.

The stereoisomers of **2,3-dibromobutane** are:

- A pair of enantiomers: **(2R,3R)-2,3-dibromobutane** and **(2S,3S)-2,3-dibromobutane**. These molecules are non-superimposable mirror images of each other and are optically active.^[3]
- A meso compound: **(2R,3S)-2,3-dibromobutane**. This molecule is achiral, despite having two chiral centers.^[4] It possesses an internal plane of symmetry that makes it superimposable on its mirror image, **(2S,3R)-2,3-dibromobutane**; therefore, they are the

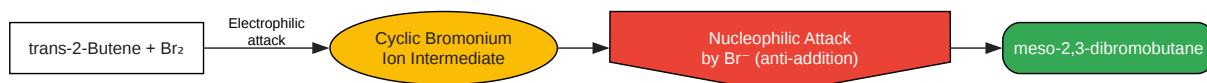
same molecule.[4][5] Due to this symmetry, the optical rotations of the two stereocenters cancel each other out, rendering the compound optically inactive.[1][6]

The meso isomer is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers, meaning they are stereoisomers that are not mirror images of each other.[3][4]

[Click to download full resolution via product page](#)

Figure 1: Relationships between the stereoisomers of **2,3-dibromobutane**.

Data Presentation: Physical and Chemical Properties


The different spatial arrangements of the stereoisomers result in distinct physical properties. The meso form, being a diastereomer of the enantiomeric pair, exhibits different melting and boiling points.

Property	meso-2,3-dibromobutane	(±)-2,3-dibromobutane (Racemic Mixture)
CAS Number	5780-13-2[7]	5408-86-6[8]
Molecular Weight	215.91 g/mol [9]	215.91 g/mol
Boiling Point	73-74 °C at 47 mmHg	Not specified
Density	1.767 g/mL at 25 °C	Not specified
Refractive Index (n _{20/D})	1.510	1.5110-1.5150[8]
Optical Activity ([α] _D)	0° (achiral)[5]	0° (racemic mixture)

Synthesis and Experimental Protocols

The synthesis of **meso-2,3-dibromobutane** is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product.

Core Reaction: The anti-addition of bromine (Br_2) to trans-2-butene yields **meso-2,3-dibromobutane** exclusively.[10][11] The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ring, resulting in the anti-addition and the formation of the meso product.[11]

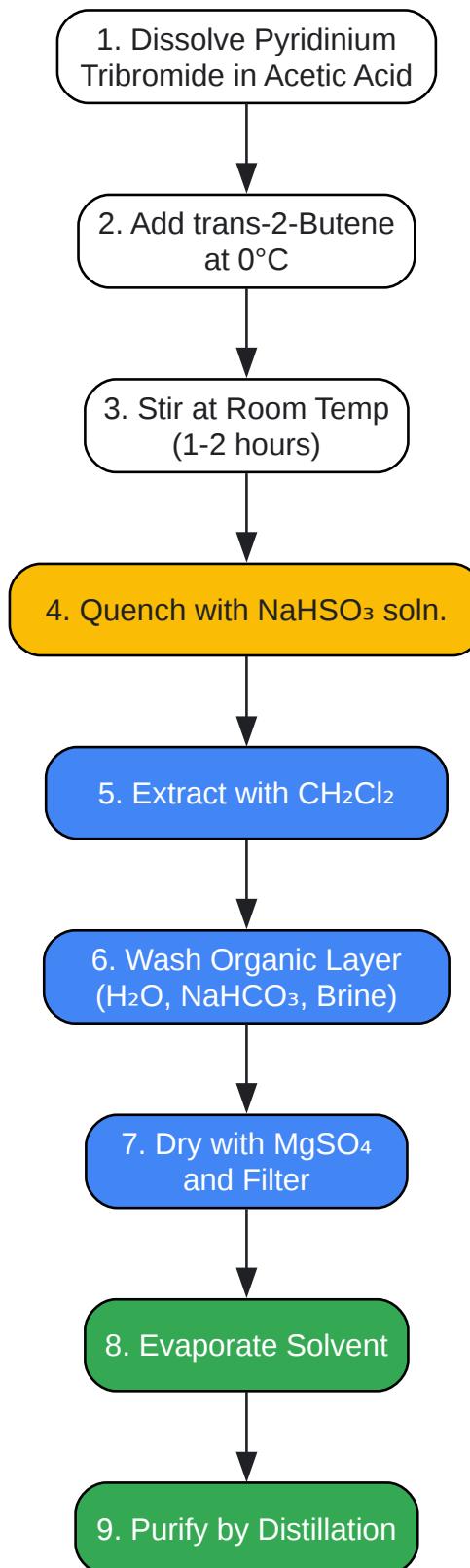
[Click to download full resolution via product page](#)

Figure 2: Mechanism for the synthesis of meso-2,3-dibromobutane.

Experimental Protocol: Bromination of trans-2-Butene

This protocol is adapted from standard procedures for alkene bromination, using pyridinium tribromide as a safer source of bromine.[12]

Objective: To synthesize **meso-2,3-dibromobutane** via the electrophilic addition of bromine to trans-2-butene.


Materials:

- trans-2-Butene (can be generated in situ or bubbled from a cylinder)
- Pyridinium tribromide ($C_5H_5NHBr_3$)
- Glacial acetic acid (solvent)
- 5% aqueous sodium bisulfite ($NaHSO_3$) solution
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Saturated aqueous sodium chloride ($NaCl$) solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Dichloromethane (CH_2Cl_2) or diethyl ether (for extraction)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a calculated amount of pyridinium tribromide in glacial acetic acid.
- Addition of Alkene: Cool the flask in an ice bath. Slowly bubble a slight excess of trans-2-butene gas through the solution with vigorous stirring. Alternatively, use a condensed sample of the alkene.
- Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The disappearance of the orange-red color of the pyridinium tribromide indicates the consumption of bromine.
- Quenching: Transfer the reaction mixture to a separatory funnel containing deionized water. Add 5% sodium bisulfite solution dropwise to quench any unreacted bromine.
- Extraction: Extract the aqueous layer twice with dichloromethane.

- **Washing:** Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure **meso-2,3-dibromobutane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. Meso Compounds webhost.bridgew.edu
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How do you draw a Newman projection of the most stable class 12 chemistry CBSE vedantu.com
- 7. Butane, 2,3-dibromo-, (R*,S*)- | C4H8Br2 | CID 98508 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 8. 2,3-Dibromobutane, (+/-) + meso, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals thermofisher.com
- 9. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 10. brainly.com [brainly.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Meso Compound of 2,3-Dibromobutane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042614#understanding-the-meso-compound-of-2-3-dibromobutane\]](https://www.benchchem.com/product/b042614#understanding-the-meso-compound-of-2-3-dibromobutane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com